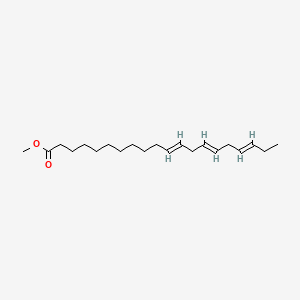

Methyl 11,14,17-eicosatrienoate

Description

Properties

IUPAC Name |

methyl (11E,14E,17E)-icosa-11,14,17-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAVRBUXEPJVRC-JSIPCRQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55682-88-7, 207615-39-2 | |

| Record name | Methyl 11,14,17-eicosatrienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl eicosatrienoate, (11E,14E,17E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207615392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL EICOSATRIENOATE, (11E,14E,17E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64353K1U22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 11,14,17-Eicosatrienoate: A Technical Guide to its Structure, Properties, and Biological Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 11,14,17-eicosatrienoate is the methyl ester of the omega-3 polyunsaturated fatty acid, 11,14,17-eicosatrienoic acid (ETE). As a fatty acid methyl ester (FAME), it is a crucial molecule for research into the biological roles of omega-3 fatty acids and their metabolic products. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies for this compound. Furthermore, it explores its metabolic fate and the significant biological signaling pathways influenced by its corresponding free fatty acid and downstream metabolites. This document is intended to serve as a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a 21-carbon chain fatty acid methyl ester characterized by three double bonds at the 11th, 14th, and 17th carbon positions. The stereochemistry of the double bonds is typically in the cis configuration for the naturally occurring form.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₃₆O₂ | [1][2][3][4][5] |

| Molecular Weight | 320.51 g/mol | [2][3][4] |

| IUPAC Name | methyl (11Z,14Z,17Z)-eicosa-11,14,17-trienoate | [4] |

| CAS Number | 55682-88-7 | [2][3][6] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 398.6°C at 760 mmHg | |

| Density | 0.891 g/cm³ | |

| Solubility | Insoluble in water | |

| Storage Temperature | -20°C | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of polyunsaturated fatty acids and their esters is the Wittig reaction. The following is a generalized protocol based on the synthesis of a deuterated analogue of this compound.[7]

Materials:

-

3,6-nonadienyltriphenylphosphonium iodide

-

Methyl 11-oxoundecanoate

-

Sodium bis(trimethylsilyl)amide

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Silver resin for chromatography

Procedure:

-

Preparation of the Ylide: The 3,6-nonadienyltriphenylphosphonium iodide is treated with a strong base, such as sodium bis(trimethylsilyl)amide, in an anhydrous solvent to generate the corresponding phosphonium (B103445) ylide.

-

Wittig Reaction: The ylide is then reacted with methyl 11-oxoundecanoate. The ylide attacks the aldehyde functionality of the methyl 11-oxoundecanoate, leading to the formation of an oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane intermediate collapses to form the desired alkene (the methyl eicosatrienoate) and triphenylphosphine (B44618) oxide. The reaction is typically stirred at room temperature or slightly elevated temperatures.

-

Purification: The crude reaction mixture contains a mixture of cis and trans isomers. The desired all-cis isomer is separated and purified from the trans isomers and other byproducts using silver resin chromatography.[7]

-

Characterization: The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.[7]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of fatty acid methyl esters.[1]

Sample Preparation (from biological tissues):

-

Lipid Extraction: Homogenize a known amount of tissue (e.g., 25-50 mg) in a chloroform:methanol (B129727) (2:1, v/v) solution.[1]

-

Internal Standard: Add a known amount of an internal standard (e.g., a deuterated fatty acid or a fatty acid not present in the sample) for quantification.[1]

-

Phase Separation: Add water or a saline solution to the homogenate to induce phase separation.[1]

-

Collection: Collect the lower organic layer containing the lipids.[1]

-

Drying: Evaporate the solvent under a stream of nitrogen.[1]

Derivatization to FAMEs (if starting from free fatty acids):

-

Esterification: Add a 1-2% solution of sulfuric acid or hydrochloric acid in anhydrous methanol to the dried lipid extract.

-

Heating: Heat the mixture at 80-100°C for 1-2 hours.

-

Extraction: After cooling, add water and hexane (B92381). Vortex and centrifuge to separate the layers. The upper hexane layer contains the FAMEs.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or similar.

-

Mass Spectrometer: Agilent 5977A MSD or similar.

-

Column: A polar capillary column such as a biscyanopropyl polysiloxane phase (e.g., HP-88, SP-2560).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 50-550.

The following diagram illustrates the general workflow for GC-MS analysis of FAMEs from a biological sample.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of fatty acid methyl esters.

¹H-NMR Spectral Features:

-

Methyl Ester Protons (-COOCH₃): A sharp singlet around 3.67 ppm.

-

Olefinic Protons (-CH=CH-): A complex multiplet between 5.3 and 5.4 ppm.

-

Bis-allylic Protons (=CH-CH₂-CH=): A triplet around 2.8 ppm.

-

Allylic Protons (-CH₂-CH=): A multiplet around 2.05 ppm.

-

Methylene Protons α to Ester (-CH₂-COO-): A triplet around 2.3 ppm.

-

Saturated Methylene Protons (-CH₂-): A broad signal around 1.3 ppm.

-

Terminal Methyl Protons (-CH₂-CH₃): A triplet around 0.97 ppm.

¹³C-NMR Spectral Features:

-

Carbonyl Carbon (-COO-): A signal around 174 ppm.

-

Olefinic Carbons (-CH=CH-): Signals between 127 and 132 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal around 51.4 ppm.

Biological Significance and Signaling Pathways

This compound is primarily of interest as a precursor to its biologically active free fatty acid form, 11,14,17-eicosatrienoic acid. In biological systems, the methyl ester is readily hydrolyzed by esterases to yield the free fatty acid.

11,14,17-eicosatrienoic acid is an omega-3 fatty acid that can be metabolized by a variety of enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, to produce a range of signaling molecules.

The metabolism of the related arachidonic acid (an omega-6 fatty acid) by CYP enzymes produces epoxyeicosatrienoic acids (EETs), which have been shown to be involved in a variety of signaling pathways that regulate vascular tone, inflammation, and angiogenesis.[8][9] While the specific signaling pathways for the metabolites of 11,14,17-eicosatrienoic acid are less well-characterized, it is likely that they participate in similar signaling cascades.

The following diagram illustrates the metabolic conversion of this compound and the subsequent generation of signaling molecules from the resulting free fatty acid.

Conclusion

This compound is a valuable tool for the study of omega-3 fatty acid metabolism and signaling. This guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance. A thorough understanding of this molecule and its metabolic products is essential for researchers and professionals working to unravel the complex roles of fatty acids in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]

- 3. This compound | C21H36O2 | CID 5367326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CIS-11,14,17-EICOSATRIENOIC ACID METHYL ESTER | 55682-88-7 [chemicalbook.com]

- 7. Preparation of this compound-8,8,9,9-d4 and methyl 8,11,14,17-eicosatetraenoate-8,9-d2 [agris.fao.org]

- 8. agilent.com [agilent.com]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Biological Role of cis-11,14,17-Eicosatrienoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-11,14,17-Eicosatrienoic acid methyl ester is the methyl ester derivative of cis-11,14,17-eicosatrienoic acid (ETrA), a rare omega-3 polyunsaturated fatty acid (PUFA). While research specifically on the methyl ester is limited, it is understood that its biological activity is primarily exerted through its conversion to the free fatty acid, ETrA. This technical guide provides a comprehensive overview of the known biological roles of ETrA, focusing on its anti-inflammatory properties, putative metabolic pathways, and potential therapeutic applications. Detailed experimental protocols and quantitative data from available studies are presented to facilitate further research and drug development efforts in this area.

Introduction

cis-11,14,17-Eicosatrienoic acid (ETrA), also known as dihomo-α-linolenic acid, is a 20-carbon omega-3 polyunsaturated fatty acid. Its methyl ester, cis-11,14,17-eicosatrienoic acid methyl ester, serves as a stable precursor that is readily hydrolyzed in biological systems to release the active free fatty acid. As an omega-3 PUFA, ETrA is of interest for its potential health benefits, particularly in the context of inflammation and related disorders. This document synthesizes the current understanding of the biological functions of ETrA, providing a technical resource for the scientific community.

Cellular Uptake and Metabolism

Uptake and Hydrolysis of the Methyl Ester

Fatty acid methyl esters are taken up by mammalian cells, a process that appears to be energy-independent.[1] Following uptake, the methyl ester is hydrolyzed by intracellular esterases to yield the free fatty acid, cis-11,14,17-eicosatrienoic acid, and methanol.[1] The free fatty acid is then available to participate in various metabolic and signaling pathways.

Figure 1: Cellular uptake and activation of the methyl ester.

Metabolism of cis-11,14,17-Eicosatrienoic Acid (ETrA)

Once formed, ETrA is incorporated into the phospholipid fraction of cell membranes. Like other 20-carbon PUFAs, ETrA is a potential substrate for the three major eicosanoid-producing enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). These pathways generate a diverse array of bioactive lipid mediators.

Figure 2: Putative metabolic pathways of ETrA.

Biological Role in Inflammation

The most well-documented biological effect of ETrA is its mild anti-inflammatory activity. Studies in murine RAW 264.7 macrophages have shown that ETrA can modulate inflammatory responses.

Inhibition of Nitric Oxide Production

ETrA has been demonstrated to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

References

An In-depth Technical Guide to Methyl 11,14,17-Eicosatrienoate (CAS Number: 55682-88-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 11,14,17-eicosatrienoate, a methyl ester of an omega-3 polyunsaturated fatty acid, is a compound of increasing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methods. Furthermore, it delves into its biological activities, particularly its emerging role as a modulator of inflammatory pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development. This document aims to be a core resource for professionals in pharmacology, biochemistry, and drug discovery exploring the therapeutic potential of this unique fatty acid ester.

Chemical and Physical Properties

This compound is the methyl ester of 11,14,17-eicosatrienoic acid (ETrA), a C20:3n-3 polyunsaturated fatty acid.[1] Its structure features a 20-carbon chain with three double bonds at the 11th, 14th, and 17th carbon positions. The CAS number for the cis-isomer is 62472-96-2, while 55682-88-7 is more broadly used and often refers to the (11E,14E,17E)-isomer.[2][3] It is a fatty acid methyl ester (FAME).[2]

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| CAS Number | 55682-88-7 | [1] |

| Molecular Formula | C₂₁H₃₆O₂ | [1] |

| Molecular Weight | 320.51 g/mol | [3] |

| IUPAC Name | methyl (11E,14E,17E)-icosa-11,14,17-trienoate | [4] |

| Synonyms | Methyl 11,14,17-icosatrienoate, cis-11,14,17-Eicosatrienoic acid methyl ester | [2][3] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 398.6°C at 760 mmHg (calculated) | |

| Density | 0.891 g/cm³ (calculated) | |

| Solubility | Soluble in organic solvents. | |

| Storage | -20°C | [5] |

Synthesis and Spectroscopic Analysis

Synthesis

A standard method for the synthesis of this compound is through the esterification of its corresponding free fatty acid, 11,14,17-eicosatrienoic acid, with methanol. This reaction is typically acid-catalyzed.

Experimental Protocol: Acid-Catalyzed Esterification

-

Dissolution: Dissolve 100 mg of 11,14,17-eicosatrienoic acid in 5 mL of anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as 0.1 mL of concentrated sulfuric acid or acetyl chloride, to the solution.

-

Reaction: Reflux the mixture for 1-2 hours at 60-70°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the methyl ester with an organic solvent like hexane (B92381) or diethyl ether (3 x 10 mL).

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the identification and quantification of this compound. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that can be used for its identification. The NIST WebBook provides reference mass spectra for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, confirming the positions of the double bonds and the methyl ester group.

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily attributed to its hydrolysis to the free fatty acid, 11,14,17-eicosatrienoic acid (ETrA), which is a rare omega-3 polyunsaturated fatty acid.

Anti-inflammatory Properties

Research has indicated that ETrA possesses mild anti-inflammatory properties. A key study demonstrated its effects on murine RAW264.7 macrophage cells.

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW264.7 Cells

-

Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Seed the cells in 24-well plates and allow them to adhere. Pre-treat the cells with varying concentrations of this compound (or ETrA) for 24 hours.

-

Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for a further 24 hours.

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

-

Prostaglandin E₂ (PGE₂) Production: Quantify PGE₂ levels in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Gene and Protein Expression: Analyze the expression of pro-inflammatory genes and proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by RT-qPCR and Western blotting, respectively.

-

Quantitative Data from Anti-inflammatory Studies:

| Parameter | Effect of 11,14,17-Eicosatrienoic Acid | Cell Line | Notes |

| NO Production | Dose-dependent reduction in LPS-induced NO production | RAW264.7 | |

| iNOS Expression | Downregulation of LPS-induced iNOS protein expression | RAW264.7 | |

| PGE₂ Production | No significant effect on LPS-induced PGE₂ production | RAW264.7 | |

| COX-2 Expression | No significant effect on LPS-induced COX-2 protein expression | RAW264.7 |

Signaling Pathways

The anti-inflammatory effects of ETrA are, at least in part, mediated through the modulation of key signaling pathways.

-

NF-κB Pathway: Studies have shown that ETrA can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS. By inhibiting NF-κB activation, ETrA can reduce the production of inflammatory mediators.

-

Eicosanoid Metabolism: As a polyunsaturated fatty acid, ETrA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, potentially leading to the formation of various bioactive lipid mediators. The exact profile of these metabolites and their biological activities are areas of ongoing research. It is hypothesized that ETrA may compete with arachidonic acid (an omega-6 fatty acid) for these enzymes, thereby reducing the production of pro-inflammatory eicosanoids derived from arachidonic acid.

References

- 1. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]

- 2. This compound | C21H36O2 | CID 5367326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Physical Properties of 11,14,17-Eicosatrienoic acid, methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 11,14,17-Eicosatrienoic acid, methyl ester. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant chemical and biological pathways.

Core Physical and Chemical Properties

11,14,17-Eicosatrienoic acid, methyl ester is a fatty acid methyl ester (FAME) that is of interest in various research fields for its potential biological activities.[1] The physical properties of this compound are crucial for its handling, formulation, and analysis.

Quantitative Data Summary

The physical and chemical properties of 11,14,17-Eicosatrienoic acid, methyl ester are summarized in the table below. It is important to note that many of these values are predicted or computed, as experimental data for this specific compound is limited.

| Property | Value | Source |

| Molecular Formula | C21H36O2 | [2][3] |

| Molecular Weight | 320.51 g/mol | [2][4] |

| CAS Number | 55682-88-7 | [2][3] |

| Appearance | Liquid (Predicted) | [3] |

| Density | 0.891 ± 0.06 g/cm³ (Predicted) | [3] |

| Boiling Point | 398.6 ± 11.0 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 95.7 °C (Predicted) | [3] |

| Vapor Pressure | 1.46E-06 mmHg at 25°C (Predicted) | |

| Refractive Index | 1.475 (Predicted) | [3] |

| Water Solubility | 0.0004482 mg/L at 25 °C (Estimated) | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | |

| Storage Temperature | -20°C | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of fatty acid methyl esters like 11,14,17-Eicosatrienoic acid, methyl ester are essential for reproducible research.

Synthesis Protocol: Acid-Catalyzed Esterification

A common method for the synthesis of 11,14,17-Eicosatrienoic acid, methyl ester is through the acid-catalyzed esterification of the parent fatty acid, 11,14,17-Eicosatrienoic acid.

Materials:

-

11,14,17-Eicosatrienoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (as catalyst)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve a known quantity of 11,14,17-Eicosatrienoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for 1-2 hours at 60-70°C.

-

After cooling to room temperature, add a volume of water and extract the methyl ester with hexane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the hexane under reduced pressure to obtain the purified 11,14,17-Eicosatrienoic acid, methyl ester.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of fatty acid methyl esters.[5]

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., a polar column like a wax-type or a non-polar column like a DB-5ms)

Procedure:

-

Sample Preparation: Dissolve the synthesized 11,14,17-Eicosatrienoic acid, methyl ester in a suitable solvent like hexane to a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample into the GC injector port.

-

GC Separation: Employ a suitable temperature program for the oven to separate the components. A typical program might start at a lower temperature (e.g., 140°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[6]

-

MS Detection: The eluting compounds from the GC column are ionized (typically by electron ionization) and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer.[5]

-

Data Analysis: The resulting mass spectrum is compared with spectral libraries (like the NIST library) to confirm the identity of the compound.[2] The retention time from the chromatogram also aids in identification.

Visualizations

The following diagrams illustrate key workflows and pathways related to 11,14,17-Eicosatrienoic acid, methyl ester.

Caption: A typical laboratory workflow for the synthesis of 11,14,17-Eicosatrienoic acid, methyl ester.

Caption: The analytical workflow for the identification of 11,14,17-Eicosatrienoic acid, methyl ester using GC-MS.

Caption: A simplified diagram of potential metabolic pathways for 11,14,17-Eicosatrienoic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. Physical and Chemical Properties of Fatty Acid Methyl Ester Explained [24chemicalresearch.com]

- 5. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. academic.oup.com [academic.oup.com]

A Technical Guide to the Natural Sources of 11,14,17-Eicosatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,14,17-Eicosatrienoic acid (ETA; 20:3n-3), also known as dihomo-α-linolenic acid, is an omega-3 polyunsaturated fatty acid (PUFA) that serves as an intermediate in the biosynthesis of more highly unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA). While not as abundant as its precursor, alpha-linolenic acid (ALA), or its successor, EPA, 11,14,17-eicosatrienoic acid is a component of various natural lipids and may possess unique biological activities that are of interest in nutrition and pharmacology. This technical guide provides an in-depth overview of the primary natural sources of 11,14,17-eicosatrienoic acid, detailed experimental protocols for its quantification, and a review of its metabolic context.

Natural Sources and Quantitative Data

11,14,17-Eicosatrienoic acid is found in trace to moderate amounts in a variety of natural sources, primarily in plant-based oils, and to a lesser extent in microalgae and fish oils. The concentration of this specific fatty acid can vary depending on the species, growing conditions, and extraction methods.

Plant-Based Oils

The most significant and commercially viable sources of 11,14,17-eicosatrienoic acid are certain seed oils.

-

Black Currant Seed Oil (Ribes nigrum) : This oil is a notable source of both omega-3 and omega-6 fatty acids. While rich in gamma-linolenic acid (GLA) and alpha-linolenic acid (ALA), it also contains detectable levels of 11,14,17-eicosatrienoic acid.

-

Hemp Seed Oil (Cannabis sativa) : Hemp seed oil is recognized for its balanced ratio of omega-6 to omega-3 fatty acids. It contains ALA which can be elongated to 11,14,17-eicosatrienoic acid.[1]

Table 1: Fatty Acid Composition of Selected Plant Oils (% of Total Fatty Acids)

| Fatty Acid | Black Currant Seed Oil | Hemp Seed Oil |

| Palmitic acid (16:0) | 3 - 10 | 5 - 9 |

| Stearic acid (18:0) | 1 - 5 | 2 - 3 |

| Oleic acid (18:1n-9) | 9 - 20 | 8 - 13 |

| Linoleic acid (18:2n-6) | 40 - 51 | 52 - 62 |

| Alpha-linolenic acid (18:3n-3) | 8 - 16 | 12 - 23 |

| Gamma-linolenic acid (18:3n-6) | 7 - 20 | 1 - 6 |

| 11,14,17-Eicosatrienoic acid (20:3n-3) | Trace amounts reported | Not typically reported, but is a metabolic intermediate of ALA |

| Stearidonic acid (18:4n-3) | 0 - 4 | 0.3 - 2.5 |

Data compiled from multiple sources.[2][3][4][5][6][7] The presence of 11,14,17-eicosatrienoic acid in these oils is often low and may not always be quantified in standard fatty acid profiles.

Microalgae

Certain species of microalgae are primary producers of long-chain omega-3 fatty acids and can be a source of 11,14,17-eicosatrienoic acid. However, quantitative data for this specific fatty acid in microalgae is limited as the focus is often on EPA and DHA.[8][9][10] Some studies have detected eicosatrienoic acid in microalgae like Chlorella sp. in trace amounts.

Fish Oils

Fish oils are well-known for their high content of EPA and docosahexaenoic acid (DHA).[11] As 11,14,17-eicosatrienoic acid is a metabolic precursor to EPA, it is likely present in fish tissues and their oils, albeit at very low concentrations compared to the more abundant long-chain omega-3s. Comprehensive fatty acid profiles of fish oils sometimes report trace amounts of C20:3n-3.

Experimental Protocols

The accurate quantification of 11,14,17-eicosatrienoic acid from natural sources requires robust extraction and analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.

Lipid Extraction from Seed Material

This protocol describes a standard method for extracting total lipids from seeds.

Materials:

-

Seed sample (e.g., black currant seeds, hemp seeds)

-

Mortar and pestle or a suitable grinder

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Grind the seed sample to a fine powder using a mortar and pestle or a grinder.

-

Weigh a precise amount of the ground sample (e.g., 1-5 g) into a glass tube.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The solvent volume should be sufficient to fully immerse the sample (e.g., 20 mL for 1 g of sample).

-

Homogenize the mixture using a high-speed homogenizer or sonicator.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex thoroughly to induce phase separation.

-

Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

-

Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.

-

The weight of the extracted lipid can be determined gravimetrically.

Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

For GC-MS analysis, the fatty acids in the extracted lipid must be derivatized to their more volatile methyl esters.

Materials:

-

Lipid extract

-

Methanolic HCl (1.25 M) or BF3-Methanol (14%)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol or biscyanopropyl stationary phase).

Procedure:

-

Dissolve a known amount of the lipid extract (e.g., 25 mg) in a small volume of toluene (B28343) in a screw-cap glass tube.

-

Add 2 mL of methanolic HCl or BF3-Methanol.

-

Cap the tube tightly and heat at 100°C for 1 hour in a heating block or water bath.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of saturated NaCl solution and 1 mL of hexane.

-

Vortex the tube vigorously for 1 minute and then centrifuge briefly to separate the layers.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

The FAMEs are now ready for GC-MS analysis. Inject 1 µL of the sample into the GC-MS.

-

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Scan range of m/z 50-550.

-

-

Identification of 11,14,17-eicosatrienoic acid methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard. Quantification is performed by comparing the peak area of the analyte with that of an internal standard.

Signaling Pathways and Metabolic Context

Biosynthesis of 11,14,17-Eicosatrienoic Acid

11,14,17-Eicosatrienoic acid is synthesized from the essential omega-3 fatty acid, alpha-linolenic acid (ALA; 18:3n-3), through a series of elongation and desaturation reactions.[1][12]

This pathway illustrates the conversion of ALA to EPA, with 11,14,17-eicosatrienoic acid as a key intermediate. The efficiency of these enzymatic conversions in humans is a subject of ongoing research and can be influenced by genetic and dietary factors.

Potential for Eicosanoid Synthesis

Eicosanoids are potent signaling molecules involved in inflammation and other physiological processes. They are typically synthesized from 20-carbon polyunsaturated fatty acids like arachidonic acid (an omega-6) and EPA (an omega-3). Given its structure, 11,14,17-eicosatrienoic acid can also serve as a substrate for the enzymes that produce eicosanoids, such as cyclooxygenases (COX) and lipoxygenases (LOX).[13][14]

The eicosanoids derived from 11,14,17-eicosatrienoic acid are expected to belong to different series than those derived from arachidonic acid or EPA, and may have distinct biological activities, potentially contributing to the overall anti-inflammatory effects of omega-3 fatty acids.

Conclusion

11,14,17-Eicosatrienoic acid is a naturally occurring omega-3 fatty acid found in select plant oils, microalgae, and fish oils. While present in smaller quantities compared to other well-known fatty acids, its role as a metabolic intermediate and potential precursor for unique eicosanoids makes it a compound of interest for further research. The methodologies outlined in this guide provide a framework for the accurate quantification of this fatty acid from natural sources, which is essential for elucidating its full biological significance and potential applications in nutrition and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nhrorganicoils.com [nhrorganicoils.com]

- 4. Black currant seed oil and fish oil supplements differ in their effects on fatty acid profiles of plasma lipids, and concentrations of serum total and lipoprotein lipids, plasma glucose and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. davoil.ro [davoil.ro]

- 7. extension.okstate.edu [extension.okstate.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fish Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]

- 14. brainkart.com [brainkart.com]

Biosynthesis of omega-3 fatty acids like eicosatrienoic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of omega-3 (ω-3) polyunsaturated fatty acids (PUFAs), with a particular focus on the pathways leading to the formation of long-chain ω-3 fatty acids such as eicosatrienoic acid (ETE), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). This document details the enzymatic processes, regulatory mechanisms, and key experimental protocols relevant to the study of these vital lipids.

Introduction to Omega-3 Fatty Acid Biosynthesis

Omega-3 fatty acids are essential components of cellular membranes and precursors to a variety of signaling molecules.[1] While the primary ω-3 fatty acid, alpha-linolenic acid (ALA; 18:3n-3), is obtained from plant sources, humans have a limited capacity to synthesize the more biologically active long-chain ω-3 fatty acids, EPA and DHA.[2][3] This conversion process occurs primarily in the liver and involves a series of desaturation and elongation reactions.[2][3] The efficiency of this pathway is a critical area of research, as it is influenced by genetics, diet, and hormonal factors.[1][4]

The Core Biosynthetic Pathway

The conversion of ALA to longer-chain ω-3 PUFAs is a multi-step process localized in the endoplasmic reticulum and peroxisomes.[3] The pathway is catalyzed by a series of desaturase and elongase enzymes that are shared with the omega-6 fatty acid metabolic pathway, leading to competition between the two.[1][5]

The key enzymatic steps are:

-

Δ6-Desaturation: The initial and rate-limiting step is the introduction of a double bond into ALA by the enzyme Δ6-desaturase (FADS2) to form stearidonic acid (SDA; 18:4n-3).[1][6]

-

Elongation: SDA is then elongated by the addition of two carbons by elongase 5 (ELOVL5) to produce eicosatetraenoic acid (ETA; 20:4n-3).[6]

-

Δ5-Desaturation: ETA is subsequently desaturated by Δ5-desaturase (FADS1) to yield eicosapentaenoic acid (EPA; 20:5n-3).[1][6]

-

Further Elongation and Desaturation: EPA can be further elongated by ELOVL2 and ELOVL5 and then desaturated by FADS2 in the endoplasmic reticulum, followed by a final chain shortening via β-oxidation in the peroxisome to produce docosahexaenoic acid (DHA; 22:6n-3).[3][6]

It is important to note that some literature refers to eicosatrienoic acid (ETE) in the context of omega-3 metabolism. While several isomers of ETE exist, within the canonical omega-3 pathway from ALA, the key 20-carbon intermediate with three double bonds is not a primary product. However, other pathways can generate various ETE isomers. For instance, 12-hydroxy-5,8,14-eicosatrienoic acid can be synthesized from arachidonic acid in the skin.[7] Additionally, oxidized eicosatrienoic acids can act as precursors to some prostaglandins.[8]

Visualization of the Omega-3 Biosynthesis Pathway

Quantitative Data on Conversion Efficiency

The conversion of ALA to longer-chain omega-3 fatty acids is known to be inefficient in humans.[9] Several factors influence this efficiency, including dietary intake of ALA and other fatty acids, sex, and genetic variations.[1][5]

| Precursor | Product | Conversion Rate | Population | Reference |

| ALA | EPA | ~8% | Healthy young men | [1] |

| ALA | DHA | 0-4% | Healthy young men | [1] |

| ALA | EPA | ~21% | Healthy young women | [1] |

| ALA | DHA | ~9% | Healthy young women | [1] |

| ALA | EPA+DHA | <15% | General | [2] |

| ALA | EPA+DHA | <5% | General | [5] |

Regulation of Omega-3 Fatty Acid Biosynthesis

The biosynthesis of omega-3 fatty acids is tightly regulated at the transcriptional level. Key transcription factors involved include:

-

Sterol Regulatory Element-Binding Protein-1 (SREBP-1): This transcription factor is a major regulator of fatty acid synthesis.[1] Dietary PUFAs can suppress SREBP-1, which in turn decreases the expression of enzymes involved in both de novo lipogenesis and PUFA synthesis, acting as a feedback inhibition mechanism.[1][3]

-

Peroxisome Proliferator-Activated Receptor-α (PPARα): Omega-3 PUFAs, particularly DHA, can bind to and activate PPARα.[3] This activation leads to an increase in hepatic fatty acid oxidation.[3]

Furthermore, the expression of key enzymes like FADS1, FADS2, and ELOVL5 can be influenced by substrate availability and product inhibition.[10] High levels of dietary ALA (above 5%) have been shown to inhibit the expression of these genes in the liver.[10] Similarly, the converted EPA can also inhibit the expression of these genes in a concentration-dependent manner.[10]

Experimental Protocols

The study of omega-3 fatty acid biosynthesis employs a range of analytical and molecular biology techniques.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard method for the extraction and quantification of total and free fatty acids.[11]

Protocol Outline:

-

Sample Preparation: Samples (cells, plasma, tissue) are homogenized. For total fatty acid analysis, a saponification step with KOH is included to release esterified fatty acids.[11]

-

Internal Standard Addition: A known amount of a deuterated fatty acid internal standard (e.g., d8-Arachidonic Acid) is added to the sample for accurate quantification.[11]

-

Lipid Extraction: Lipids are extracted from the sample using a solvent system, typically a mixture of methanol (B129727) and a non-polar solvent like iso-octane.[11]

-

Derivatization: The fatty acids are converted to their fatty acid methyl esters (FAMEs) or other volatile derivatives (e.g., pentafluorobenzyl esters) to improve their chromatographic properties.[11][12] This is commonly achieved by methylation using reagents like boron trifluoride (BF3) in methanol.[12]

-

GC-MS Analysis: The derivatized fatty acids are separated on a gas chromatograph equipped with a capillary column and detected by a mass spectrometer.[11][13] The identification of individual fatty acids is based on their retention times compared to known standards, and quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow Visualization

Conclusion

The biosynthesis of long-chain omega-3 fatty acids from ALA is a complex and highly regulated process. Understanding the intricacies of this pathway, the factors influencing its efficiency, and the methodologies to study it are crucial for researchers and professionals in the fields of nutrition, medicine, and drug development. The limited endogenous conversion of ALA underscores the importance of dietary sources of EPA and DHA for maintaining optimal health. Future research will likely focus on strategies to enhance this conversion pathway and to further elucidate the roles of these essential fatty acids in health and disease.

References

- 1. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Low-linoleic acid diet and oestrogen enhance the conversion of α-linolenic acid into DHA through modification of conversion enzymes and transcription factors | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 6. Daily Consumption of α-Linolenic Acid Increases Conversion Efficiency to Eicosapentaenoic Acid in Mice [mdpi.com]

- 7. A biosynthetic pathway generating 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid is active in mouse skin microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lipotype.com [lipotype.com]

- 9. ijsr.net [ijsr.net]

- 10. Endogenous omega-3 long-chain fatty acid biosynthesis from alpha-linolenic acid is affected by substrate levels, gene expression, and product inhibiti ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06728C [pubs.rsc.org]

- 11. lipidmaps.org [lipidmaps.org]

- 12. who.int [who.int]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl 11,14,17-Eicosatrienoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11,14,17-eicosatrienoate is a polyunsaturated fatty acid methyl ester (FAME) belonging to the omega-3 fatty acid family. As an ester of eicosatrienoic acid, it is a molecule of significant interest in various fields of research, including biochemistry, pharmacology, and microbiology. Its presence in certain microalgae and its potential biological activities, such as antimicrobial and anti-inflammatory effects, underscore its importance for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, analytical methodologies, and biological significance of this compound.

Nomenclature and Synonyms

This compound is known by a variety of names and identifiers across different chemical databases and publications. A thorough understanding of its nomenclature is crucial for accurate literature searches and unambiguous scientific communication.

IUPAC Name: methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate[1]

Systematic Name: methyl eicosa-11,14,17-trienoate

Common Synonyms:

-

cis-11,14,17-Eicosatrienoic acid methyl ester[2]

-

Methyl cis,cis,cis-eicosa-11,14,17-trienoate[1]

-

11,14,17-Eicosatrienoic acid, methyl ester[3]

-

Methyl 11,14,17-icosatrienoate[3]

-

C20:3 n-3 methyl ester

Registry Numbers:

-

CAS Registry Number: 62472-96-2 (for the all-cis isomer)[1][4]

-

PubChem CID: 5367326[5]

-

ChEBI ID: CHEBI:143584[5]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₆O₂ | [1][5] |

| Molecular Weight | 320.51 g/mol | [1][5] |

| Appearance | Liquid | [4] |

| Storage Temperature | -20°C | [4] |

| Spectral Data | Description | Reference |

| ¹³C NMR | Data available in spectral databases. | [5] |

| GC-MS | Mass spectral data available from NIST and other databases. | [3] |

Experimental Protocols

Synthesis

General Synthetic Approach via Wittig Reaction:

The synthesis would likely involve a convergent approach, building the 20-carbon chain through the coupling of smaller fragments using the Wittig reaction. This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. To achieve the desired (Z)-selectivity for the double bonds, unstabilized or semi-stabilized ylides are typically used.

A plausible retrosynthetic analysis would disconnect the molecule at the double bonds, suggesting key synthons such as a C10 phosphonium salt, a C4 aldehyde, and a C6 fragment derived from a suitable starting material.

Illustrative Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Purification

Purification of this compound, particularly after synthesis or extraction from natural sources, is crucial to remove isomers and other impurities. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

Reversed-Phase HPLC Protocol:

A preparative reversed-phase HPLC method can be employed to purify milligram quantities of polyunsaturated fatty acid methyl esters.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an appropriate organic solvent.

-

Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength.

-

Fraction Collection: Automated fraction collection based on the elution profile.

The purity of the collected fractions should be verified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the qualitative and quantitative analysis of fatty acid methyl esters.

General GC-MS Protocol for FAME Analysis:

-

Lipid Extraction: Lipids are first extracted from the sample matrix (e.g., cells, tissues, oils) using a suitable solvent system, such as a chloroform:methanol (B129727) mixture.

-

Derivatization (Transesterification): The extracted lipids are then transesterified to convert the fatty acids into their more volatile methyl esters. This is typically achieved by heating the sample with a reagent such as boron trifluoride in methanol or methanolic HCl.

-

GC Separation: The resulting FAMEs are separated on a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase).

-

MS Detection and Identification: The separated FAMEs are detected by a mass spectrometer. The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a pure standard and by matching the spectrum with established libraries such as the NIST Mass Spectral Library.

Caption: A typical workflow for the analysis of this compound by GC-MS.

Biological Activity and Signaling Pathways

This compound, as an omega-3 fatty acid ester, is presumed to share some of the biological activities attributed to this class of molecules, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Some studies have indicated that fatty acid methyl esters obtained from microalgal biomass, which can include this compound, exhibit antibacterial and anti-candidal activity.[2] The exact mechanism of action for polyunsaturated fatty acid esters is not fully elucidated but is thought to involve the disruption of the microbial cell membrane integrity.

Anti-inflammatory Activity

Omega-3 fatty acids are well-known for their anti-inflammatory properties. While specific studies on the signaling pathways modulated by this compound are limited, the general mechanisms of omega-3 fatty acids can be extrapolated. These fatty acids can be incorporated into the cell membranes of inflammatory cells, leading to a downstream cascade of anti-inflammatory effects.

General Anti-inflammatory Signaling of Omega-3 Fatty Acids:

Omega-3 fatty acids can influence inflammatory responses through several mechanisms:

-

Competitive Inhibition of Arachidonic Acid Metabolism: They compete with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA), for the same metabolic enzymes (cyclooxygenases and lipoxygenases). This leads to the production of less potent pro-inflammatory eicosanoids.

-

Production of Anti-inflammatory Mediators: They are precursors to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively resolve inflammation.

-

Modulation of Transcription Factors: They can inhibit the activation of pro-inflammatory transcription factors, such as NF-κB, which reduces the expression of inflammatory genes.

Caption: An overview of the general anti-inflammatory mechanisms of omega-3 fatty acids.

Conclusion

This compound is a polyunsaturated fatty acid methyl ester with significant potential for further research and development. Its well-defined chemical identity, coupled with its purported biological activities, makes it a valuable tool for researchers in various scientific disciplines. The information provided in this technical guide serves as a comprehensive resource for professionals working with this compound, from its basic chemical properties to its potential therapeutic applications. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its full potential in drug development.

References

Methodological & Application

Application Note and Protocol: GC-MS Analysis of Methyl 11,14,17-Eicosatrienoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11,14,17-eicosatrienoate is a polyunsaturated fatty acid methyl ester (FAME) of significant interest in various fields of research, including lipidomics and the study of inflammatory pathways. Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive analytical technique ideal for the qualitative and quantitative analysis of this compound. Due to their volatility and thermal stability, fatty acids are typically derivatized to their methyl esters prior to GC-MS analysis.[1][2] This application note provides a detailed protocol for the analysis of this compound, covering sample preparation, GC-MS instrumentation, and data analysis.

Experimental Protocols

The overall workflow for the analysis of this compound involves lipid extraction from the sample matrix, derivatization of the fatty acids to FAMEs, and subsequent analysis by GC-MS.[3]

Lipid Extraction

This protocol is suitable for biological tissues and cells.

-

Homogenization: Weigh 25-50 mg of the tissue or cell sample and homogenize it in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.[3]

-

Internal Standard Spiking: To ensure accurate quantification, add a known amount of an appropriate internal standard. A common choice is a fatty acid not naturally present in the sample, such as methyl nonadecanoate (B1228766) (C19:0).[4]

-

Phase Separation: Induce phase separation by adding water or a salt solution to the homogenate, followed by thorough vortexing.[3]

-

Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.[3]

-

Drying: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the dried lipid extract.[3]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed esterification method.

-

Reagent Preparation: Prepare a solution of 1.5% (v/v) concentrated sulfuric acid in anhydrous methanol.[5]

-

Esterification: Add 1 mL of the sulfuric acid-methanol solution to the dried lipid extract.[3]

-

Incubation: Tightly cap the tube, flush with nitrogen to prevent oxidation, and heat at 80-85°C for 1 hour.[3]

-

Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of deionized water and vortex.[3]

-

FAME Collection: Centrifuge the mixture to separate the layers and carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.[3]

GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. Optimization may be required based on the specific instrument and column used.

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column with a polar stationary phase, such as those with Carbowax-type (polyethylene glycol) phases (e.g., FAMEWAX, SP-2380), is recommended for the separation of FAMEs.[1][2][6]

-

Injector: Split/splitless inlet, typically operated in splitless mode.[6]

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. An example program could be: initial temperature of 80°C for 1-2 minutes, ramp at 2-35°C/min to a final temperature of 220-250°C, and hold for a few minutes.[6]

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[6]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is the standard method.[7]

-

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

-

Scan Range: A typical mass-to-charge (m/z) scan range is 50-500 amu.

-

Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[8]

-

Data Presentation

Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₃₆O₂ | [9][10] |

| Molecular Weight | 320.51 g/mol | [9][10] |

| CAS Number | 55682-88-7 | [9] |

GC-MS Data Summary

| Parameter | Description |

| Retention Index (Kovats) | |

| Standard Non-polar Phase | 2241 - 2290 |

| Mass Spectrum (Electron Ionization) | |

| Molecular Ion (M+) | m/z 320 (often not observed or in low abundance) |

| Key Fragment Ions (m/z) | 79 (most abundant), 95, 67, 41, 55, 93, 108, 121, 135 |

Note: The mass spectral data is based on the NIST database. The relative abundances of fragment ions can vary slightly between instruments.

Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Caption: Key logical steps in the analytical protocol.

References

- 1. gcms.cz [gcms.cz]

- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 3. benchchem.com [benchchem.com]

- 4. agilent.com [agilent.com]

- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 6. researchgate.net [researchgate.net]

- 7. jeol.com [jeol.com]

- 8. agilent.com [agilent.com]

- 9. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]

- 10. This compound | C21H36O2 | CID 5367326 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Gas Chromatography of Methyl 11,14,17-eicosatrienoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Methyl 11,14,17-eicosatrienoate, an omega-3 fatty acid methyl ester (FAME), using gas chromatography (GC). These guidelines are intended to assist researchers, scientists, and professionals in drug development in the qualitative and quantitative analysis of this compound.

Introduction

This compound is the methyl ester form of 11,14,17-eicosatrienoic acid, a C20:3 omega-3 polyunsaturated fatty acid. The analysis of specific fatty acid methyl esters is crucial in various fields, including nutrition, clinical diagnostics, and pharmaceutical research. Gas chromatography, particularly with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), is a powerful and widely used technique for the separation and quantification of FAMEs due to its high resolution, sensitivity, and reproducibility.[1][2]

These application notes provide a comprehensive overview of the necessary sample preparation, GC conditions, and expected results for the analysis of this compound.

Data Presentation

The following table summarizes quantitative data for the gas chromatographic analysis of this compound. This data is compiled from a study utilizing a specific GC column and conditions.

| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | GC Column |

| This compound | 50.507 | 0.27 | 0.82 | 100 m Restek RT2560 |

Experimental Protocols

A critical step in the analysis of fatty acids by gas chromatography is their conversion to a more volatile and less polar form, typically fatty acid methyl esters (FAMEs).[3] This process is known as derivatization or esterification.

Protocol 1: Sample Preparation - Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method for the esterification of fatty acids from biological samples.

Materials:

-

Sample containing lipids (e.g., plasma, tissue homogenate, oil)

-

Methanol

-

Acetyl Chloride

-

n-Heptane

-

Anhydrous Sodium Sulfate (B86663)

-

Glass test tubes with screw caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

Procedure:

-

Lipid Extraction (if necessary): For biological samples, lipids should first be extracted using a suitable method, such as the Folch or Bligh-Dyer method.

-

Esterification Reagent Preparation: Prepare a 2% (v/v) solution of acetyl chloride in methanol. This solution acts as the esterification catalyst.

-

Reaction:

-

To the extracted lipid sample (or a known amount of oil), add 2 mL of the methanolic acetyl chloride solution.

-

Add 2 mL of n-heptane as the extraction solvent.

-

Securely cap the test tubes and vortex vigorously for 30-60 seconds.

-

-

Heating: Place the tubes in a heating block or water bath at 100°C for 1 hour to facilitate the esterification reaction.

-

Cooling and Phase Separation: Allow the tubes to cool to room temperature. The mixture will separate into two phases: an upper n-heptane layer containing the FAMEs and a lower methanolic layer.

-

Extraction:

-

Carefully transfer the upper heptane (B126788) layer to a clean tube using a Pasteur pipette.

-

To the original reaction tube, add another 2 mL of n-heptane, vortex, and centrifuge to extract any remaining FAMEs.

-

Combine the heptane layers.

-

-

Drying: Add a small amount of anhydrous sodium sulfate to the combined heptane extract to remove any residual water.

-

Final Sample: The resulting heptane solution containing the FAMEs is ready for GC analysis.

Protocol 2: Gas Chromatography (GC) Analysis

This protocol provides a general procedure for the analysis of FAMEs using a gas chromatograph with a flame ionization detector (GC-FID). Specific conditions may need to be optimized based on the available instrumentation and the complexity of the sample matrix.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary GC column (e.g., a polar column like a DB-FATWAX or a high-polarity cyanosilicone column for detailed isomer separation)[1]

-

Autosampler (recommended for reproducibility)

-

Data acquisition and processing software

GC-FID Conditions:

| Parameter | Recommended Conditions |

| Column | DB-FATWAX Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 - 2.0 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 5 °C/min to 240 °C, hold for 10 min |

| Detector Temperature | 260 °C |

| Detector Gases | Hydrogen, Air, and Makeup Gas (Nitrogen or Helium) as per instrument specifications |

Procedure:

-

Instrument Setup: Set up the GC-FID system according to the parameters outlined above. Allow the system to equilibrate until a stable baseline is achieved.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in heptane. Inject these standards to generate a calibration curve.

-

Sample Analysis: Inject the prepared FAME sample (from Protocol 1) into the GC system.

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Quantify the amount of the analyte in the sample by integrating the peak area and using the calibration curve.

-

Diagrams

Experimental Workflow

Caption: Experimental workflow for the GC analysis of this compound.

Signaling Pathway

11,14,17-Eicosatrienoic acid, as a polyunsaturated fatty acid, is a precursor to a class of signaling molecules known as eicosanoids. Eicosanoids are involved in a wide range of physiological processes, including inflammation, immunity, and central nervous system functions. The synthesis of eicosanoids from fatty acids occurs through three main pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.

Caption: General overview of the eicosanoid synthesis pathways from 11,14,17-eicosatrienoic acid.

References

Application Notes and Protocols for the Mass Spectrum Analysis of Methyl 11,14,17-Eicosatrienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the mass spectrum analysis of methyl 11,14,17-eicosatrienoate, a fatty acid methyl ester (FAME) of significant interest in various biological and pharmaceutical research areas. Included are key mass spectral data, a comprehensive experimental protocol for analysis by gas chromatography-mass spectrometry (GC-MS), and visual diagrams illustrating the fragmentation pathway and experimental workflow. These application notes are intended to serve as a practical resource for researchers, scientists, and drug development professionals involved in lipid analysis.

Mass Spectral Data

This compound (C₂₁H₃₆O₂) has a molecular weight of 320.5 g/mol .[1][2][3] The electron ionization (EI) mass spectrum is characterized by a series of fragment ions that provide structural information. The molecular ion peak ([M]⁺) is observed at m/z 320. While the molecular ion may be of low abundance in EI-MS due to fragmentation, its detection is crucial for confirming the molecular weight.[4]

The fragmentation of polyunsaturated fatty acid methyl esters (PUFA FAMEs) like this compound follows predictable pathways, including cleavages at the double bonds and rearrangements. The mass spectrum typically shows a base peak at m/z 79 and other significant ions at m/z 67, 91, and 108.[5] The ion at m/z 108 is often characteristic of n-3 fatty acid methyl esters.[6]

Table 1: Key Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Structure/Identity | Relative Intensity (Approximate) |

| 320 | [M]⁺ (Molecular Ion) | Low |

| 264 | [M - C₄H₇O]⁺ (α-cleavage) | Moderate |

| 108 | [C₈H₁₂]⁺ (ω-fragmentation) | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High |

| 79 | [C₆H₇]⁺ | Very High (Often Base Peak) |

| 67 | [C₅H₇]⁺ | High |

| 55 | [C₄H₇]⁺ | Moderate |

| 41 | [C₃H₅]⁺ | High |

Note: Relative intensities are estimated from publicly available spectra and may vary depending on the instrument and analytical conditions.

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This requires the conversion of the parent fatty acid to its methyl ester (FAME) to increase volatility for GC analysis.

Derivatization of Eicosatrienoic Acid to its Methyl Ester

Fatty acids are derivatized to their corresponding FAMEs to reduce their polarity and increase their volatility, making them amenable to GC analysis. A common and effective method involves the use of boron trichloride (B1173362) (BCl₃) in methanol.

Materials:

-

Sample containing 11,14,17-eicosatrienoic acid

-

BCl₃-Methanol solution (12% w/w)

-

Hexane (B92381) (GC grade)

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

-

Micro reaction vessel (5-10 mL)

Procedure:

-

Weigh 1-25 mg of the lipid sample into a micro reaction vessel.

-

Add 2 mL of 12% BCl₃-methanol solution.

-

Heat the vessel at 60°C for 5-10 minutes. The exact time may need optimization depending on the sample matrix.

-

Cool the reaction vessel to room temperature.

-

Add 1 mL of deionized water and 1 mL of hexane to the vessel.

-

Shake the vessel vigorously to extract the FAMEs into the hexane layer.

-

Allow the layers to separate.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and gently swirling.

-

The resulting FAME solution is ready for GC-MS analysis.

GC-MS Analysis of this compound

The following are typical GC-MS parameters for the analysis of FAMEs, including C20:3 methyl esters. These may need to be optimized for your specific instrument and application.

Table 2: GC-MS Parameters for FAME Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-FATWAX UI or FAMEWAX capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)[7][8] |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[7] |

| Inlet Temperature | 250°C[9] |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Oven Temperature Program | Initial temperature of 120°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min and hold for 10 min.[9] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

Advanced Derivatization for Structural Elucidation

While methylation is standard for GC-MS, other derivatization techniques can be employed, particularly with liquid chromatography-mass spectrometry (LC-MS), to aid in the structural elucidation of unsaturated fatty acids. For instance, in-source derivatization with acetonitrile (B52724) in an atmospheric pressure chemical ionization (APCI) source can generate diagnostic ions that help pinpoint the location of double bonds.[10] This can be a powerful tool for distinguishing between isomers.

Visualizations

Fragmentation Pathway of this compound

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Workflow for GC-MS Analysis

Caption: Experimental workflow for the GC-MS analysis of FAMEs.

References

- 1. This compound | C21H36O2 | CID 5367326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. ez.restek.com [ez.restek.com]

- 6. researchgate.net [researchgate.net]

- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 8. gcms.cz [gcms.cz]

- 9. agilent.com [agilent.com]

- 10. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Methyl 11,14,17-eicosatrienoate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11,14,17-eicosatrienoate is the methyl ester form of 11,14,17-eicosatrienoic acid, an omega-3 polyunsaturated fatty acid. As a constituent of the complex lipidome, accurate quantification of this fatty acid in biological samples such as plasma, serum, and tissues is crucial for understanding its physiological and pathological roles.[1] This document provides detailed application notes and protocols for the reliable quantification of this compound using gas chromatography-mass spectrometry (GC-MS), a widely adopted and robust analytical technique.

The analytical workflow involves the extraction of total lipids from the biological matrix, followed by a derivatization step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).[2] This derivatization is essential for improving chromatographic separation and detection sensitivity.[2] For accurate and precise quantification, the use of a suitable internal standard, such as a deuterated analog or a fatty acid not naturally present in the sample, is highly recommended.

Data Presentation

The following table summarizes the reported concentrations of 11,14,17-eicosatrienoic acid in human biological samples. This data is intended to provide a reference range and may vary depending on the population, diet, and analytical methodology.

| Biological Matrix | Analyte | Concentration Range | Method of Analysis | Reference |

| Human Serum Phospholipids | 11,14,17-Eicosatrienoic Acid | < 0.25% of total fatty acids | GC | --INVALID-LINK-- |

| Human Plasma | Epoxyeicosatrienoic Acids (metabolites of arachidonic acid) | 106 ± 37 ng/mL | GC-MS | --INVALID-LINK-- |

| Human Red Blood Cells | Epoxyeicosatrienoic Acids (metabolites of arachidonic acid) | 33.4 ± 8.5 ng/10⁹ cells | GC-MS | --INVALID-LINK-- |

Note: Data for epoxyeicosatrienoic acids are included to provide context on related eicosanoid concentrations.

Experimental Protocols

Lipid Extraction from Biological Tissues

This protocol is based on the widely used Folch method for total lipid extraction.

Materials:

-

Tissue sample (50-100 mg)

-

Chloroform

-

0.9% NaCl solution

-

Sodium Sulfate (B86663) (anhydrous)

-

Glass homogenizer

-

Centrifuge tubes (glass, screw-cap)

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Accurately weigh the tissue sample and record the weight.

-

In a glass homogenizer, add the tissue and 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., for 50 mg of tissue, add 1 mL of the solvent mixture).

-

Homogenize the tissue until a uniform suspension is obtained.

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.2 mL for 1 mL of solvent mixture).

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.

-

Two distinct phases will be observed: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully aspirate and discard the upper aqueous phase.

-

Transfer the lower organic phase to a clean glass tube.

-

Add a small amount of anhydrous sodium sulfate to the organic phase to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

-

The dried lipid extract is now ready for derivatization.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol utilizes boron trifluoride (BF3) in methanol for the esterification of fatty acids.

Materials:

-

Dried lipid extract

-

14% Boron trifluoride in methanol (BF3-methanol)

-

Hexane (B92381) (GC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Screw-cap glass vials (10-15 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

To the dried lipid extract in a screw-cap glass vial, add 2 mL of 14% BF3-methanol solution.

-

Add a suitable internal standard. A deuterated version of the analyte, such as 11,14,17-Eicosatrienoic acid-d5, is ideal. Alternatively, a fatty acid not expected to be in the sample, such as Nonadecanoic acid (C19:0), can be used.

-

Tightly cap the vial and vortex briefly.

-

Heat the vial at 60°C for 60 minutes in a heating block or water bath.[2]

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Allow the phases to separate.

-

Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.